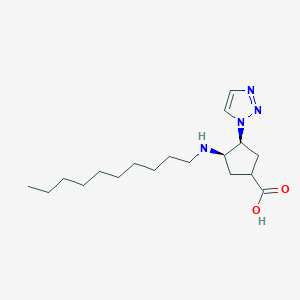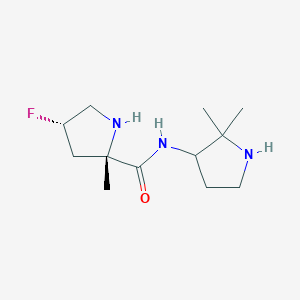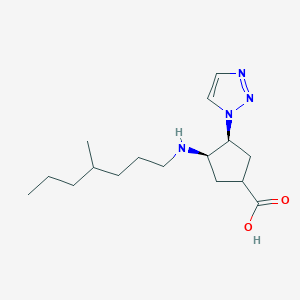
(3R,4S)-3-(decylamino)-4-(triazol-1-yl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-(decylamino)-4-(triazol-1-yl)cyclopentane-1-carboxylic acid, also known as DACT, is a compound that has gained attention in recent years due to its potential as a therapeutic agent. DACT is a cyclopeptide-based compound that has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of (3R,4S)-3-(decylamino)-4-(triazol-1-yl)cyclopentane-1-carboxylic acid is not fully understood, but it is believed to involve the disruption of bacterial and fungal cell membranes. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo studies. It has been shown to have minimal effects on normal cells, while exerting potent antimicrobial and anticancer effects. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3R,4S)-3-(decylamino)-4-(triazol-1-yl)cyclopentane-1-carboxylic acid in lab experiments is its low toxicity profile. This allows for higher concentrations of the compound to be used without causing harm to cells or animals. However, one limitation is the difficulty in synthesizing this compound, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on (3R,4S)-3-(decylamino)-4-(triazol-1-yl)cyclopentane-1-carboxylic acid. One direction is to further investigate its potential as an antimicrobial agent, particularly in the treatment of multidrug-resistant bacteria. Another direction is to explore its potential as an anticancer agent, including its ability to target cancer stem cells. Additionally, research could focus on developing more efficient methods for synthesizing this compound, which would increase its availability for research and potential clinical use.
Méthodes De Synthèse
(3R,4S)-3-(decylamino)-4-(triazol-1-yl)cyclopentane-1-carboxylic acid has been synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The solid-phase peptide synthesis method involves the use of a resin-bound amino acid, which is coupled to the next amino acid in the sequence. The solution-phase synthesis method involves the use of a protected amino acid, which is coupled to the next amino acid in the sequence. This compound has also been synthesized using a combination of solid-phase and solution-phase synthesis methods.
Applications De Recherche Scientifique
(3R,4S)-3-(decylamino)-4-(triazol-1-yl)cyclopentane-1-carboxylic acid has been studied for its potential as a therapeutic agent in a variety of scientific research applications. It has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. This compound has also been shown to have antifungal activity against Candida albicans. In addition, this compound has been studied for its potential as an anticancer agent, with promising results in preclinical studies.
Propriétés
IUPAC Name |
(3R,4S)-3-(decylamino)-4-(triazol-1-yl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O2/c1-2-3-4-5-6-7-8-9-10-19-16-13-15(18(23)24)14-17(16)22-12-11-20-21-22/h11-12,15-17,19H,2-10,13-14H2,1H3,(H,23,24)/t15?,16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNXJYCIMIDVRE-FGJGXXMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNC1CC(CC1N2C=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCN[C@@H]1CC(C[C@@H]1N2C=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1S,2R)-2-[[1-(2-methoxyethyl)cyclopentyl]methylsulfamoylmethyl]cyclopropane-1-carboxylate](/img/structure/B7345456.png)
![(3aR,7aS)-6-methyl-1-(6-methyl-5-nitropyridin-2-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine](/img/structure/B7345465.png)
![N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine](/img/structure/B7345472.png)
![(3R,4S)-1-[2-(4-bromophenyl)pyrimidin-4-yl]pyrrolidine-3,4-diol](/img/structure/B7345473.png)
![(1R)-1-[3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropan-1-amine](/img/structure/B7345487.png)
![(2R,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylimidazol-2-yl)oxan-3-amine](/img/structure/B7345494.png)
![(2S,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine](/img/structure/B7345502.png)

![[(3R)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone](/img/structure/B7345506.png)
![[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone](/img/structure/B7345521.png)

![1-[(1S,3R)-3-aminocyclopentyl]-N-(1-phenylpiperidin-4-yl)methanesulfonamide](/img/structure/B7345539.png)

![tert-butyl (2S)-4-[1-(2-methoxyethyl)tetrazol-5-yl]-2-methylpiperazine-1-carboxylate](/img/structure/B7345557.png)